This compound falls under the category of indazole derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive target in medicinal chemistry .
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole typically involves several key steps:
4-Bromo-6-(trifluoromethyl)-1H-indazole can undergo various chemical reactions:
Common reaction conditions include:
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets within biological systems. This compound may modulate enzyme activities and receptor binding due to its structural characteristics:
Property | Value |
---|---|
Molecular Formula | C8H4BrF3N2 |
Molecular Weight | 265.03 g/mol |
Boiling Point | Not available |
Polar Surface Area | 28.68 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 1 |
While specific safety data may not be extensively documented, standard laboratory safety protocols should be followed when handling this compound due to the presence of bromine and trifluoromethyl groups, which can pose health risks if improperly managed .
4-Bromo-6-(trifluoromethyl)-1H-indazole has several significant applications in scientific research:
The molecular architecture of 4-bromo-6-(trifluoromethyl)-1H-indazole features a bicyclic indazole core with bromine at the 4-position and a trifluoromethyl group at the 6-position. Key structural identifiers include:
X-ray crystallographic analysis reveals a planar indazole ring system with slight deviations from coplanarity at the trifluoromethyl carbon. The Br-C(4) bond length measures 1.892 Å, consistent with typical aryl bromides, while the C(6)-CF₃ bond extends to 1.532 Å. The dihedral angle between the fused benzene and pyrazole rings is minimal (1.8°), confirming near-perfect planarity that facilitates π-stacking interactions in biological targets [9].
Experimental spectral characteristics provide definitive identification:
Table 1: Calculated Physicochemical Properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole
Property | Value | Significance |
---|---|---|
XLogP3 | 3.1 | Indicates moderate lipophilicity for membrane permeability |
Topological Polar Surface Area | 28.7 Ų | Suggests favorable cell permeability and potential oral bioavailability |
Hydrogen Bond Donor Count | 1 (N-H) | Capable of forming hydrogen bonds with biological targets |
Hydrogen Bond Acceptor Count | 4 (3F, 1N) | Facilitates interactions with hydrophilic enzyme domains |
Rotatable Bond Count | 0 | Contributes to metabolic stability and rigid binding conformation |
The trifluoromethyl group exhibits a significant electrostatic potential gradient, creating a strong electron-withdrawing effect that acidifies the N-H proton (pKa ≈ 12.4) compared to unsubstituted indazole (pKa ≈ 14.0). This electronic perturbation enhances halogen bonding capability at the bromine site, critical for molecular recognition processes in drug design. The bromine's σ-hole potential, calculated at +28.5 kcal/mol, enables strong interactions with electron-rich partners [3] [9].
The synthesis of 4-bromo-6-(trifluoromethyl)-1H-indazole exemplifies methodological advancements in heterocyclic chemistry. Early routes relied on ortho-substituted aniline precursors through the Fischer indazole synthesis, but suffered from regioselectivity issues and low yields when introducing trifluoromethyl groups. Contemporary approaches employ two principal strategies:
Silver(I)-mediated oxidative cyclization represents a breakthrough in indazole synthesis. This method employs Ag₂CO₃ (2.5 equiv) in DMF at 120°C with substituted 2-haloaryl trifluoromethyl ketones as precursors. The mechanism proceeds via single-electron transfer (SET) from silver, generating a nitrogen-centered radical that undergoes intramolecular C-N bond formation. Subsequent oxidation and rearomatization yield the indazole core with complete regiocontrol. This approach delivers the target compound in 68-72% yield with excellent functional group tolerance [9].
Directed lithiation strategies enable late-stage functionalization of preformed indazoles. 6-(Trifluoromethyl)-1H-indazole undergoes selective lithiation at C-4 using LDA at -78°C in THF, followed by quenching with bromine sources (e.g., Br₂ or NBS). This sequential method provides 4-bromo-6-(trifluoromethyl)-1H-indazole in 65% yield after crystallization. The reaction proceeds via kinetic deprotonation adjacent to the electron-withdrawing CF₃ group, demonstrating how substituent electronic effects govern regiochemistry in heterocyclic systems [7] [9].
Table 2: Synthetic Routes to 4-Bromo-6-(trifluoromethyl)-1H-indazole
Method | Precursor | Conditions | Yield | Advantages |
---|---|---|---|---|
Silver-mediated cyclization | 2-Bromo-3-(trifluoromethyl)aniline | Ag₂CO₃, DMF, 120°C, 12h | 68-72% | Direct construction of indazole core |
Directed C-4 lithiation | 6-(Trifluoromethyl)-1H-indazole | 1) LDA, THF, -78°C; 2) Br₂ | 65% | Late-stage functionalization versatility |
Diazotization-cyclization | 4-Bromo-2-(trifluoromethyl)aniline | NaNO₂, HCl, then ZnCl₂ | 45% | Access to 3-substituted derivatives |
The compound serves as a critical synthetic intermediate for complex heterocyclic systems through transition metal-catalyzed cross-coupling. Key transformations include:
These transformations underscore the molecule's utility in generating chemical diversity for structure-activity relationship studies. The bromine atom demonstrates reactivity comparable to aryl iodides in many Pd-catalyzed processes due to the electron-deficient environment created by the trifluoromethyl group [9].
The strategic placement of bromine and trifluoromethyl groups on the indazole scaffold confers distinctive biochemical and pharmacological properties. The trifluoromethyl group (-CF₃) exerts multifaceted effects on drug-like molecules:
In kinase inhibition, the trifluoromethyl group frequently engages in orthogonal dipole interactions with backbone carbonyls and hydrophobic enclosures. For example, FDA-approved drugs containing this pharmacophore (e.g., Alpelisib) demonstrate enhanced target affinity through these interactions. Molecular modeling studies position the -CF₃ group of 4-bromo-6-(trifluoromethyl)-1H-indazole within 3.8 Å of kinase hinge region carbonyl oxygen atoms, forming favorable electrostatic contacts [3].
The bromine substituent serves dual roles:
Table 3: Impact of Substituents on Molecular Interactions
Substituent | Interaction Type | Biological Consequence | Example in Drug Design |
---|---|---|---|
Trifluoromethyl | Hydrophobic enclosure | Enhanced binding affinity (ΔG = -1.5 to -2.5 kcal/mol) | PI3K inhibitors (e.g., Alpelisib analogs) |
Orthogonal dipole | Directional binding to backbone carbonyls | Kinase hinge region recognition | |
Bromine | Halogen bonding (σ-hole) | Improved selectivity for target vs. off-targets | JNK2 inhibitors |
Steric bulk | Complementary fit to hydrophobic pockets | Allosteric modulation of enzyme activity |
In JNK2 inhibitors, bromoindazole derivatives exhibit improved selectivity profiles attributed to halogen bonding with Leu144 and Met146 in the ATP-binding pocket. The Br···O=C interaction distance (3.1-3.3 Å) and near-linear angle (165-170°) optimize this non-covalent interaction. This molecular recognition motif appears in numerous patent applications for inflammatory disorders, where 4-bromo-6-(trifluoromethyl)-1H-indazole serves as a key precursor to potent inhibitors (IC₅₀ < 100 nM) [6].
The combined electronic effects of both substituents create a unique electron-deficient indazole system that enhances π-stacking with aromatic amino acid residues (Phe, Tyr, Trp). Quantum mechanical calculations indicate a 22% reduction in HOMO energy compared to unsubstituted indazole, facilitating charge-transfer interactions with electron-rich biological partners [3] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2